4-(1H-四唑-1-基)苯甲酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

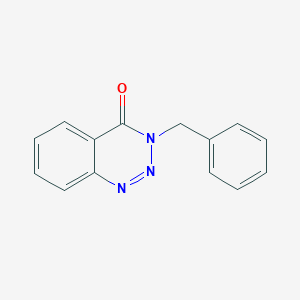

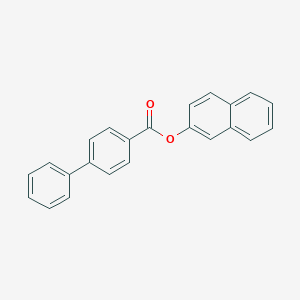

Ethyl 4-(1H-tetrazol-1-yl)benzoate is a chemical compound with the molecular formula C10H10N4O2 and a molecular weight of 218.22 . It is used for proteomics research .

Chemical Reactions Analysis

Tetrazoles easily react with acidic materials and strong oxidizers (acidic chloride, anhydrides, and strong acids) to liberate corrosive and toxic gases and heat. They undergo reaction with few active metals and produce new compounds which are explosives to shocks .Physical And Chemical Properties Analysis

Ethyl 4-(1H-tetrazol-1-yl)benzoate has a molecular formula of C10H10N4O2 and a molecular weight of 218.22 . More detailed physical and chemical properties are not directly available.科学研究应用

医药和制药应用

四唑及其衍生物在医药和制药应用中起着非常重要的作用 . 由于其生物活性,它们被用于合成各种药物。 例如,它们已被用于开发抗菌、抗真菌、抗肿瘤、镇痛、抗痛觉、抗分枝杆菌、抗糖尿病、抗惊厥、环氧合酶抑制剂、抗炎和降压药物 .

DNA合成

在生物化学中,用乙腈稀释的1H-四唑用于DNA合成 . 游离N-H的存在使四唑具有酸性,并形成脂肪族和芳香族杂环化合物 .

环保合成

四唑衍生物的合成可以通过环保的方式进行,例如使用水作为溶剂、温和的条件、无毒、易于萃取、易于设置、成本低廉等。 产率良好到极佳 .

生物活性合成

四唑被用于合成具有各种生物活性的化合物。 例如,它们已被用于合成表现出抗真菌活性的化合物、对结核分枝杆菌H37Rv菌株具有抗菌活性的化合物、对甲型流感和单纯疱疹病毒1型(HSV-1)复制具有抗病毒活性的化合物,以及对各种癌细胞系具有抗癌活性的化合物 .

受体-配体相互作用

四唑的平面结构有利于通过电子的离域来稳定负电荷离子的静电排斥,这对受体-配体相互作用是有利的 .

细胞膜渗透

四唑阴离子比羧酸在脂类中更易溶,这使得药物分子更容易穿透细胞膜 .

吡啶衍生物的合成

合成并表征了一系列新颖的(1H-四唑-1-基)吡啶衍生物,并评估了它们的抗炎、镇痛、致溃疡潜力、抗氧化和抗菌活性 .

材料化学

安全和危害

作用机制

Target of Action

The primary targets of ethyl 4-(1H-tetrazol-1-yl)benzoate are currently unknown. This compound is a product for proteomics research

Mode of Action

Tetrazole derivatives are known to interact with their targets through various mechanisms, such as hydrogen bonding

Result of Action

Some tetrazole derivatives have shown significant inhibitory effects in certain contexts , but the specific effects of this compound require further investigation.

属性

IUPAC Name |

ethyl 4-(tetrazol-1-yl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O2/c1-2-16-10(15)8-3-5-9(6-4-8)14-7-11-12-13-14/h3-7H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRINKFBMZVKNSN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)N2C=NN=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: How was ethyl 4-(1H-tetrazol-1-yl)benzoate synthesized in the study?

A1: Ethyl 4-(1H-tetrazol-1-yl)benzoate (labeled as S1 in the study) was synthesized through a single-step reaction. Ethyl 4-aminobenzoate was reacted with sodium azide and triethyl orthoformate in hot glacial acetic acid []. This reaction efficiently formed the tetrazole ring, yielding the desired compound.

Q2: What was the significance of synthesizing ethyl 4-(1H-tetrazol-1-yl)benzoate in the context of the research?

A2: Ethyl 4-(1H-tetrazol-1-yl)benzoate served as a crucial starting material for synthesizing a series of tetrazole derivatives in the study []. The researchers aimed to investigate the antioxidant potential of various tetrazole-containing compounds. By modifying ethyl 4-(1H-tetrazol-1-yl)benzoate, they could analyze how structural changes impacted the antioxidant activity.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(2-Chloro-pyridine-3-carbonyl)amino]butyric acid](/img/structure/B374100.png)

![2-[4-[(E)-[4-(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]iminomethyl]-2-ethoxyphenoxy]-N,N-dimethylethanamine](/img/structure/B374102.png)

![3-Methyl-11-phenyl-6,11-dihydrodibenzo[b,e]thiepin-11-ol](/img/structure/B374103.png)

![1-(3-Methyl-11-phenyl-6,11-dihydrodibenzo[b,e]thiepin-11-yl)piperidine](/img/structure/B374106.png)

![4-Chloro-2-{1-[4-(3-chlorophenyl)-1-piperazinyl]ethyl}phenyl 3,4-dichlorophenyl sulfide](/img/structure/B374108.png)

![N-{4-chloro-2-[(2,4-dichlorophenyl)sulfanyl]benzyl}-N,N-dimethylamine](/img/structure/B374116.png)

![N-(5-chloro-2-{[4-(methylsulfanyl)phenyl]sulfanyl}benzyl)-N,N-dimethylamine](/img/structure/B374120.png)

![4-[(6,11-Dihydrodibenzo[b,e]thiepin-11-ylmethyl)amino]-2-quinazolinecarboxylic acid](/img/structure/B374122.png)